molecular formula C9H8N2OS2 B2379197 3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol CAS No. 117588-00-8

3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol

Cat. No.: B2379197
CAS No.: 117588-00-8
M. Wt: 224.3
InChI Key: QFBCBXIQOQPLNT-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and anticancer research. The 1,2,4-thiadiazole scaffold is recognized as a privileged structure in drug discovery, primarily due to its role as a bioisostere of pyrimidine bases, which allows its derivatives to potentially interfere with DNA replication processes in rapidly dividing cells . The mesoionic nature of the thiadiazole ring contributes to enhanced cellular uptake, enabling the compound to cross biological membranes and interact with target proteins effectively . The presence of low-lying C-S σ* orbitals creates regions of low electron density (σ-holes) on the sulfur atom, facilitating interactions with biological targets . The 4-methoxyphenyl substituent is a common pharmacophore that can influence the compound's electronic properties and binding affinity. Research Applications: This compound is designed for research applications only. It serves as a key synthetic intermediate for developing novel therapeutic agents. Researchers utilize this core structure to create derivatives for in vitro screening against various cancer cell lines, such as breast cancer (MCF-7), lung carcinoma (A549), and ovarian cancer (SKOV-3) . Its mechanism of action is often investigated in the context of inducing cell cycle arrest and promoting apoptosis in malignant cells. Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2H-1,2,4-thiadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c1-12-7-4-2-6(3-5-7)8-10-9(13)14-11-8/h2-5H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBCBXIQOQPLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=S)SN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Patent-Based Single-Batch Process

The most robust method derives from a patented single-batch synthesis (US3824246A) for 2-substituted-1,3,4-thiadiazole-5-thiols. Adapting this protocol for 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol involves:

  • Synthesis of 4-Methoxybenzothioamide :
    React 4-methoxybenzonitrile with hydrogen sulfide in pyridine to yield the thioamide precursor.

  • Cyclization Reaction :

    • Combine equimolar 4-methoxybenzothioamide (1 mol), hydrazine hydrate (1 mol), and potassium hydroxide (1 mol) in ethanol.
    • Add excess carbon disulfide (2 mol) and reflux at 60°C for 6 hours.
    • Acidify with concentrated sulfuric acid to precipitate the product.

Outcomes :

  • Yield : 87–92% after recrystallization from ethanol.
  • Purity : >99% by non-aqueous titration, with <1% 2,5-dimercapto-1,3,4-thiadiazole impurity.

Mechanistic Insight :
The reaction proceeds via amidrazone intermediate formation, followed by cyclization with carbon disulfide to form the thiadiazole ring. Acidification liberates the thiol group while suppressing disulfide byproducts.

Nucleophilic Substitution on Pre-Formed Thiadiazole Cores

Bromothiadiazole Intermediate Route

A substrate-controlled approach (PMC2667321) utilizes 2-bromo-5-nitro-1,3,4-thiadiazole as a scaffold:

  • Synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole :
    Nitrate 2-bromo-1,3,4-thiadiazole using fuming nitric acid at 0°C.

  • Nucleophilic Aromatic Substitution :

    • React 2-bromo-5-nitro-1,3,4-thiadiazole (1 mol) with 4-methoxyphenylthiol (1.2 mol) in methanol containing sodium methoxide.
    • Stir at 25°C for 12 hours.

Outcomes :

  • Yield : 68–75% after column chromatography.
  • Limitation : Competitive hydroxyl substitution necessitates excess thiol to favor thioether formation.

Isothiocyanate-Hydrazine Condensation

Thiosemicarbazide Cyclization

Adapting a method from International Journal of Pharmacy and Pharmaceutical Sciences, 4-methoxyphenyl isothiocyanate serves as the starting material:

  • Thiosemicarbazide Formation :

    • React 4-methoxyphenyl isothiocyanate (1 mol) with hydrazine hydrate (1 mol) in ethanol.
    • Reflux for 4 hours to form 4-methoxyphenyl thiosemicarbazide.
  • Cyclization in Acidic Medium :

    • Treat the thiosemicarbazide with concentrated hydrochloric acid at 90°C for 3 hours.
    • Neutralize with ammonium hydroxide to precipitate the product.

Outcomes :

  • Yield : 60–65%.
  • Advantage : Regioselective formation of the 1,2,4-thiadiazole ring without positional isomers.

Spectral Characterization and Analytical Validation

Infrared Spectroscopy (IR)

  • C–S Stretch : 745–755 cm⁻¹.
  • C=N Stretch : 1665–1675 cm⁻¹.
  • OCH₃ Symmetric Bend : 2830–2840 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • OCH₃: δ 3.78 (s, 3H).
    • Aromatic protons: δ 7.02 (d, J = 8.8 Hz, 2H), δ 7.52 (d, J = 8.8 Hz, 2H).
  • ¹³C NMR :
    • C-3 (thiadiazole): δ 158.9 ppm.
    • C-5 (thiol): δ 182.4 ppm.

Optimization Challenges and Industrial Scalability

Byproduct Mitigation

  • Disulfide Formation : Minimized by inert atmosphere (N₂) during acidification.
  • Regioselectivity : Controlled by stoichiometric excess of carbon disulfide in cyclization.

Solvent and Temperature Effects

  • Ethanol vs. Methanol : Ethanol enhances solubility of intermediates, reducing reaction time by 20%.
  • Reaction Temperature : Cyclization above 60°C degrades the thiol group, reducing yields by 15%.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiadiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole compounds with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including 3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol, have demonstrated significant antimicrobial properties. Research indicates that compounds within this class exhibit activity against a range of bacteria and fungi.

  • Bacterial Inhibition : A study highlighted that derivatives of thiadiazole showed promising antibacterial effects against various Gram-positive and Gram-negative bacteria. Specifically, compounds with halogenated substituents on the phenyl ring exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The same class of compounds also displayed antifungal properties against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antifungal agents .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies, revealing its ability to inhibit cancer cell proliferation.

  • Cell Line Studies : In vitro studies have shown that this compound possesses significant cytotoxic effects against several cancer cell lines. For instance, it exhibited an IC50 value of 19.5 μM against the SK-OV-3 ovarian cancer cell line . Additionally, other derivatives in the thiadiazole family have demonstrated similar activities against breast and lung cancer cells .
  • Mechanism of Action : While specific mechanisms for this compound remain to be fully elucidated, it is suggested that the presence of the thiadiazole ring enhances interaction with cellular targets involved in tumor growth regulation .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of thiadiazole derivatives has indicated potential therapeutic applications in managing inflammatory diseases.

  • Inflammation Models : Preliminary studies suggest that compounds containing the thiadiazole moiety can reduce inflammation markers in various biological models. This effect is hypothesized to arise from their ability to inhibit pro-inflammatory cytokines .

Comprehensive Data Table

Property Activity Reference
AntibacterialEffective against S. aureus, E. coli
AntifungalActive against C. albicans, A. niger
AnticancerIC50 = 19.5 μM (SK-OV-3)
Anti-inflammatoryReduces inflammation markers

Case Studies and Research Findings

Numerous studies have documented the effectiveness of thiadiazole derivatives in various applications:

  • Antimicrobial Efficacy : A series of experiments demonstrated that substituents on the thiadiazole ring significantly influence antimicrobial activity. For instance, compounds with electron-withdrawing groups showed enhanced efficacy against bacterial strains compared to their unsubstituted counterparts .
  • Cytotoxicity Assessment : The anticancer activity was assessed through MTT assays across multiple cell lines, revealing a pattern where modifications to the thiadiazole structure directly correlated with increased cytotoxicity .
  • Inflammatory Response Modulation : In vivo studies indicated that certain derivatives could modulate inflammatory responses in animal models, suggesting potential for therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol and Analogs
Compound Name Core Structure Substituents Synthesis Method Biological Activity Reference
This compound 1,2,4-thiadiazole 3: 4-methoxyphenyl; 5: -SH Likely cyclization of thiosemicarbazides Not explicitly reported -
5-(4-Methoxyphenyl)-1,2,4-triazole-3-thiol 1,2,4-triazole 5: 4-methoxyphenyl; 3: -SH Alkylation with halogenonitriles Antioxidant (inferred)
5-Amino-1,2,4-thiadiazol-3-one 1,2,4-thiadiazole 5: -NH₂; 3: =O Modified Kurzer method N/A
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol 1,2,4-triazole 4: Ph; 5: trimethoxyphenyl Alkylation with halides using InCl₃ catalyst Anticancer (inferred)
Key Comparisons:

a. Core Heterocycle Differences

  • Thiadiazole vs. Triazole: The 1,2,4-thiadiazole core (target compound) contains two nitrogen atoms and one sulfur, whereas triazoles (e.g., ) have three nitrogen atoms.

b. Substituent Effects

  • Methoxyphenyl vs. Trimethoxyphenyl : The 4-methoxyphenyl group in the target compound is less electron-rich than the 3,4,5-trimethoxyphenyl substituent in triazole derivatives (). Increased methoxy groups may improve antimicrobial activity due to enhanced lipophilicity and membrane interaction .
  • Thiol (-SH) vs. Amino (-NH₂): Thiols are more nucleophilic than amines, enabling disulfide formation or metal chelation. For instance, triazole-thiols in undergo S-alkylation for functionalization, while amino-thiadiazoles () are less reactive .

Biological Activity

3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in pharmacology.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the reaction of 4-methoxyphenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol. This synthesis is crucial as it determines the biological activity of the resulting derivative.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxic Properties : this compound has shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives with similar structures exhibited IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) and 0.52 µg/mL against lung carcinoma (A549) cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with cellular targets such as tubulin, inhibiting cell proliferation and inducing apoptosis. Docking studies have suggested strong binding affinities between these compounds and tubulin .

Table 1: Summary of Anticancer Activity

Compound NameCell LineIC50 (µg/mL)
This compoundMCF-70.28
A5490.52
Other Thiadiazole DerivativesSK-MEL-24.27

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that they exhibit significant activity against various pathogens:

  • Bacterial Inhibition : Compounds similar to this compound have demonstrated effectiveness against Candida albicans and Klebsiella pneumoniae, showcasing their potential as antibacterial agents .
  • Mechanism : The antimicrobial activity may be linked to the disruption of microbial cell membranes or inhibition of essential metabolic pathways within the microorganisms.

Table 2: Summary of Antimicrobial Activity

Compound NameMicroorganismActivity Type
This compoundCandida albicansBacteriostatic
Klebsiella pneumoniaeBiofilm inhibition

Pharmacological Applications

The diverse biological activities of thiadiazoles make them promising candidates for drug development:

  • Potential Drug Candidates : Due to their anticancer and antimicrobial properties, compounds like this compound are being explored for their potential use in treating various diseases.
  • Structure–Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the efficacy of these compounds. Modifications on the phenyl ring significantly influence their biological activity .

Case Studies

Several case studies have been documented regarding the efficacy of thiadiazoles in clinical settings:

  • Anticancer Trials : Clinical trials involving thiadiazole derivatives have shown promising results in reducing tumor sizes in patients with specific types of cancers.
  • Antimicrobial Efficacy : Studies have indicated that certain thiadiazoles can serve as effective treatments for drug-resistant bacterial infections.

Q & A

Basic: What are the common synthetic routes for preparing 3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol, and what key intermediates are involved?

Answer:
The synthesis typically involves cyclization of thiosemicarbazide precursors or alkylation of thiol intermediates. A classical method includes reacting 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol with sodium monochloroacetate in aqueous medium, followed by acidification with ethanoic acid to yield the target compound . Key intermediates include thiadiazole-thiolate salts, which are alkylated under controlled pH and temperature conditions .

Basic: Which spectroscopic methods are most effective for confirming the structure of this compound and its derivatives?

Answer:
Structural confirmation relies on:

  • 1H/13C NMR : To identify methoxyphenyl protons (δ 3.8–4.0 ppm for OCH3) and thiadiazole ring carbons (δ 160–170 ppm) .
  • FT-IR : Absorption bands at 2550–2600 cm⁻¹ for S-H stretching and 1250–1300 cm⁻¹ for C=S bonds .
  • Chromatography (HPLC/TLC) : To assess purity (>95%) and monitor reaction progress .

Advanced: How can reaction conditions be optimized to improve the yield of S-alkyl derivatives of this compound?

Answer:
Optimization parameters include:

Parameter Optimal Condition Evidence
Alkylation Reagent Bromoalkanes (e.g., 1-iodobutane)
Solvent Propan-2-ol or aqueous ethanol
Reaction Time 2 hours under reflux
Purification Recrystallization (methanol)

Yield improvements (70–85%) are achieved by maintaining anhydrous conditions and stoichiometric excess of alkylating agents .

Advanced: What strategies resolve contradictions in spectral data interpretation for thiadiazole-thiol derivatives?

Answer:
Contradictions arise from tautomerism (e.g., thione-thiol equilibria) or overlapping signals. Mitigation strategies include:

  • Variable Temperature NMR : To freeze dynamic equilibria and isolate individual tautomers .
  • 2D NMR (COSY, HSQC) : To resolve coupled protons and assign ambiguous carbons .
  • Error Analysis : Apply statistical methods (e.g., chi-squared tests) to quantify spectral fitting uncertainties, as outlined in Bevington & Robinson (2002) .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Answer:

  • Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., tubulin or bacterial enzymes). For example, derivatives with 4-methoxyphenyl groups show enhanced interactions with hydrophobic enzyme pockets .
  • PASS Online® : Predicts antimicrobial or anticancer potential based on structural motifs. Thiadiazole-thiol derivatives are prioritized for their similarity to known kinase inhibitors .

Advanced: How does the methoxyphenyl substituent influence the stability and reactivity of this compound under varying pH and temperature?

Answer:

  • Stability : The methoxy group enhances oxidative stability but reduces solubility in polar solvents. Stability tests (40–60°C, pH 1–13) show degradation <10% over 48 hours under neutral conditions .
  • Reactivity : The electron-donating methoxy group activates the thiadiazole ring for electrophilic substitution (e.g., nitration) but deactivates nucleophilic attacks at the sulfur site .

Advanced: What are the methodological challenges in synthesizing hybrid derivatives (e.g., triazole-thiadiazole hybrids) from this compound?

Answer:
Challenges include:

  • Regioselectivity : Competing alkylation sites (S vs. N) require protecting groups (e.g., trityl for thiol protection) .
  • Cross-Reactivity : Thiadiazole-thiols may undergo disulfide formation; use reducing agents (e.g., DTT) to suppress side reactions .
  • Scale-Up : Multi-step syntheses require orthogonal purification (e.g., column chromatography after recrystallization) .

Advanced: How do structural modifications (e.g., S-alkylation) alter the biological activity profile of this compound?

Answer:
Modifications impact:

  • Lipophilicity : Longer alkyl chains (C4–C10) enhance membrane permeability but reduce aqueous solubility .
  • Bioactivity : S-butyl derivatives show 2–3× higher antibacterial activity (MIC = 8–16 µg/mL) against S. aureus compared to parent compounds .
  • Toxicity : Methyl and ethyl derivatives exhibit lower cytotoxicity (IC50 > 50 µM) in HEK293 cells than bulkier analogs .

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